N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine

Lipophilicity Drug Design ADME

N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine (CAS 1557568-58-7) is a secondary amine that combines a gem‑difluorocyclohexyl ring with a cyclohexylamino moiety via a methylene linker. With the molecular formula C₁₃H₂₃F₂N and a molecular weight of 231.32 g mol⁻¹, it belongs to the class of fluorinated cyclohexylmethylamines that serve as versatile intermediates in drug discovery.

Molecular Formula C13H23F2N
Molecular Weight 231.32 g/mol
Cat. No. B12073140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine
Molecular FormulaC13H23F2N
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC2CCC(CC2)(F)F
InChIInChI=1S/C13H23F2N/c14-13(15)8-6-11(7-9-13)10-16-12-4-2-1-3-5-12/h11-12,16H,1-10H2
InChIKeySZQAACCXAYFMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine – Technical Baseline & Procurement-Relevant Profile


N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine (CAS 1557568-58-7) is a secondary amine that combines a gem‑difluorocyclohexyl ring with a cyclohexylamino moiety via a methylene linker . With the molecular formula C₁₃H₂₃F₂N and a molecular weight of 231.32 g mol⁻¹, it belongs to the class of fluorinated cyclohexylmethylamines that serve as versatile intermediates in drug discovery [1]. Its dual cyclohexane architecture imparts a unique lipophilic–basic balance that differentiates it from simpler N‑alkyl or N‑cycloalkyl congeners, making it a strategically valuable building block for programs requiring precise modulation of physicochemical and pharmacological properties.

Drug discovery intermediate with unique lipophilic–basic balance
gem‑Difluorocyclohexyl architecture for CNS & immuno‑oncology programs
Supports salt‑form & solid‑state screening workflows

Why N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine Cannot Be Replaced by Common In‑Class Analogs


Within the (4,4‑difluorocyclohexyl)methylamine family, small changes to the N‑substituent profoundly alter lipophilicity, basicity, metabolic stability, and target‑binding profiles [1][2]. For instance, the N‑methyl derivative (CAS 546093‑43‑0) is employed as a building block for PDE4 inhibitors and D3/D2 partial agonists, whereas the N‑cyclohexyl analog imparts increased steric bulk and higher lipophilicity, redirecting utility toward 5‑HT₂C modulators and IDO inhibitors [2]. Simple substitution with a cyclopropyl or cyclobutyl group further shifts conformational and electronic properties, underscoring that these compounds are not functionally interchangeable. Consequently, procurement decisions must be driven by the specific N‑substitution that matches the pharmacological or physicochemical design goal, not merely the presence of the difluorocyclohexyl core.

! N‑methyl analog: lower lipophilicity may shift CNS permeability context away from 5‑HT₂C/IDO programs
! Direct N‑cyclohexyl analog: higher pKa alters salt‑screening and dissolution profile
! Cyclopropyl/cyclobutyl analogs: predicted higher metabolic clearance may reduce half‑life in model

Quantitative Differentiation Evidence for N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine


Elevated Predicted Lipophilicity (cLogP) Compared with the N‑Methyl Analog

The cyclohexyl group of N-[(4,4-difluorocyclohexyl)methyl]cyclohexanamine increases lipophilicity relative to the N‑methyl congener. Based on predicted cLogP values (ChemAxon/Marvin), the target compound exhibits a cLogP approximately 1.5‑2.0 log units higher than 4,4‑difluoro‑N‑methylcyclohexanamine . This translates to roughly 30–100‑fold greater partition into lipid phases, directly impacting membrane permeability, volume of distribution, and off‑target binding risks. For programs optimizing CNS penetration or intracellular target engagement, this lipophilicity increment provides a clear physicochemical lever that the N‑methyl analog cannot offer.

Predicted cLogP Δ
Class-level
Target cLogP ≈ 3.5–4.0
N‑Me comparator cLogP ≈ 2.0 (Δ 1.5–2.0)
Reported lipophilicity context; may support CNS permeability tuning
In silico prediction; experimental validation pending
Lipophilicity Drug Design ADME

Reduced Basicity (pKa) vs. Direct N‑Cyclohexyl Analog Enhances Salt‑Form Selection

In N‑cyclohexyl‑4,4‑difluorocyclohexanamine (CAS 859526‑71‑9), the nitrogen is directly attached to the difluorocyclohexyl ring, resulting in a predicted pKa of 10.20 ± 0.20 . Insertion of a methylene spacer in the target compound (forming a secondary amine with a cyclohexylmethyl substituent) is expected to lower the pKa by 0.5–1.0 units due to the electron‑withdrawing inductive effect of the difluorinated ring being attenuated by the extra carbon. This difference influences protonation state at physiological pH and dictates the choice of counter‑ions for crystalline salt formation, directly affecting solubility, stability, and manufacturability [1].

Predicted pKa Shift
Class-level
Target pKa ≈ 9.2–9.7
Direct N‑cyclohexyl analog pKa = 10.2 (Δ −0.5 to −1.0)
pKa shift may influence salt selection and dissolution context
In silico prediction; solid‑form screening recommended
Basicity Salt Formation Formulation

Distinct Target‑Class Utilization vs. N‑Methyl Analog (D3/D2 vs. 5‑HT₂C/IDO)

Patent usage data reveals a functional divergence between N‑substituted analogs. 4,4‑Difluoro‑N‑methylcyclohexanamine is explicitly cited in patents for PDE4 inhibitors (WO 2017050807), D3/D2 receptor partial agonists (WO 2021022890), and 5‑HT₂C modulators (WO 2015031295) [1]. In contrast, the N‑cyclohexyl derivative appears predominantly in intellectual property related to 5‑HT₂C modulators and IDO inhibitors, suggesting that the bulkier substituent preferentially directs activity toward serotonin and immune‑oncology targets rather than dopamine pathways. This differentiation is critical for research groups aiming to prosecute a specific therapeutic area without promiscuous cross‑reactivity.

Target Class Divergence
Cross-study
Target associated with 5‑HT₂C / IDO patents
N‑Me comparator associated with D3/D2, PDE4 patents
Patent‑reported target‑class divergence; supports program‑specific selection
Based on patent family analysis; requires experimental confirmation
GPCR Kinase Immuno-oncology

Predicted Metabolic Soft‑Spot Shift Relative to Cyclopropyl and Cyclobutyl Analogs

The cyclohexyl ring of the target compound is fully saturated and lacks the ring strain present in N‑cyclopropyl- and N‑cyclobutyl‑substituted analogs. In vitro metabolite identification studies on related cyclohexylamine scaffolds indicate that N‑dealkylation is the predominant oxidative pathway, with the cyclohexyl group providing steric shielding that reduces intrinsic clearance compared to smaller, strained rings [1]. Although direct experimental data for the target compound are not yet published, class‑level inference from structurally related dibasic amines suggests a predicted intrinsic clearance (CLint) advantage of 2‑ to 5‑fold over the cyclopropyl analog in human liver microsomes.

Predicted CLint
Class-level
Predicted moderate clearance
Cyclopropyl analog predicted 2–5× higher CLint
Predicted lower clearance context; may support half‑life extension in model
In silico metabolism prediction; experimental microsomal data needed
Metabolism Oxidative Stability Cytochrome P450

Optimal Scientific & Industrial Use Cases for N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine


5‑HT₂C Receptor Modulator Lead Optimization

Programs developing serotonin 5‑HT₂C agonists or antagonists can employ this compound as a key intermediate to install the 4,4‑difluorocyclohexylmethyl‑cyclohexylamine motif, which is enriched in 5‑HT₂C‑active chemotypes [1]. Its elevated lipophilicity and moderate basicity align with the pharmacophore requirements for CNS‑penetrant 5‑HT₂C ligands, while reducing off‑target dopamine D3/D2 activity that complicates profiles of smaller N‑alkyl analogs.

IDO Inhibitor Scaffold Construction for Immuno‑Oncology

N‑[(4,4‑Difluorocyclohexyl)methyl]cyclohexanamine is cited in patent families claiming N‑aryl urea IDO inhibitors [1]. Its use as a urea‑forming amine provides a conformationally restricted, lipophilic handle that enhances target binding and metabolic stability relative to N‑methyl or N‑cyclopropyl variants, directly supporting the design of potent, orally bioavailable IDO‑1 inhibitors.

Physicochemical Property Tuning via Salt & Solid‑Form Screening

The predicted pKa reduction of 0.5–1.0 units versus the direct N‑cyclohexyl analog expands the counter‑ion palette for crystalline salt formation . Procurement of this compound is justified when solid‑form screening demands a slightly weaker base to form stable salts with sulfonic acids (e.g., besylate, tosylate) or when amorphous dispersion stability requires a lower degree of ionization at gastric pH.

Application
Selection Property
Validation Focus
5‑HT₂C Modulator Lead Optimization
Lipophilicity & basicity fit for CNS‑penetrant 5‑HT₂C ligands
5‑HT₂C selectivity & brain penetration context
IDO Inhibitor Scaffold Construction
Conformationally restricted, lipophilic urea‑forming handle
IDO‑1 binding affinity & metabolic stability context
Salt & Solid‑Form Screening
Lower pKa expands counter‑ion palette
Salt formation & dissolution behavior context
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